Dimethyl sulfide

Description

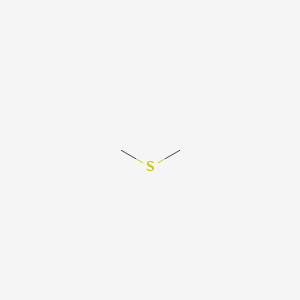

Structure

3D Structure

Properties

IUPAC Name |

methylsulfanylmethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6S/c1-3-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMFVYPAHWMCMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6S, Array, CH3SCH3 | |

| Record name | DIMETHYL SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYLSULPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0878 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | dimethyl sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dimethyl_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026398 | |

| Record name | Dimethyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl sulfide appears as a clear colorless to straw colored liquid with a disagreeable odor. Flash point less than 0 °F. Less dense than water and slightly soluble in water. Vapors are heavier than air., Liquid, Colorless liquid with a very unpleasant odor; [ACGIH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with unpleasant odour of wild radish, cabbage, A clear colorless to straw colored liquid with a disagreeable odor. | |

| Record name | DIMETHYL SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methane, 1,1'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1363 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimethylsulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYLSULPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0878 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/537/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | DIMETHYL SULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/912 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

99 °F at 760 mmHg (USCG, 1999), 37 °C, 37.3 °C, 37.30 °C. @ 760.00 mm Hg, 99 °F | |

| Record name | DIMETHYL SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1363 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimethyl sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethylsulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYLSULPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0878 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYL SULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/912 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

-36 °F (USCG, 1999), -48 °C (closed cup), -49 °C, -36 °F | |

| Record name | DIMETHYL SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYLSULPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0878 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYL SULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/912 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Soluble in alcohol, ether; soluble in water at concentrations below 300 mM, Slightly soluble in water; soluble in ethanol, ethyl ether, In water, 2.2X10+4 mg/L at 25 °C, 22 mg/mL at 25 °C, Solubility in water: none, insoluble in water; soluble in ethyl alcohol and ethyl ether, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | Dimethyl sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethylsulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYLSULPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0878 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/537/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.85 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8483 g/cu cm at 20 °C, Relative density (water = 1): 0.85, 0.840-0.850, 0.85 | |

| Record name | DIMETHYL SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYLSULPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0878 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/537/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | DIMETHYL SULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/912 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

2.14 (Air = 1), Relative vapor density (air = 1): 2.1 | |

| Record name | Dimethyl sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYLSULPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0878 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

502.0 [mmHg], 502 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 53.2 | |

| Record name | Dimethyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1363 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimethyl sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYLSULPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0878 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Gas chromatographic analysis showed that dimethyl sulfide contained 710 ppm dimethyl disulfide, 355 ppm carbon disulfide, butyl ethyl sulfide, and 95 ppm allyl sulfide as impurities. | |

| Record name | Dimethyl sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, volatile liquid | |

CAS No. |

75-18-3, 31533-72-9 | |

| Record name | DIMETHYL SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylthiomethyl radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031533729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, 1,1'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS3J7O7L3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethyl sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethylsulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYLSULPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0878 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYL SULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/912 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-144 °F (USCG, 1999), -98.24 °C, -98.3 °C, -98 °C, -144 °F | |

| Record name | DIMETHYL SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl sulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethylsulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYLSULPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0878 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYL SULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/912 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Dimethyl Sulfide: A Biogenic Volatile Organic Compound at the Interface of Marine Biology and Climate Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl sulfide (B99878) (DMS), a volatile organosulfur compound, is the most significant biogenic source of sulfur to the atmosphere, originating predominantly from marine environments.[1][2][3] Produced primarily from the enzymatic cleavage of dimethylsulfoniopropionate (DMSP) by marine phytoplankton and bacteria, DMS plays a pivotal role in the global sulfur cycle and has been implicated in climate regulation through its influence on cloud formation.[1][4][5][6][7] This technical guide provides a comprehensive overview of the core aspects of DMS, including its biosynthesis, environmental impact, and the key signaling pathways involved. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the intricate mechanisms governing this crucial biogenic volatile organic compound. The guide presents quantitative data in structured tables, details key experimental protocols, and provides visualizations of essential pathways and workflows to facilitate a deeper understanding of the subject.

Introduction

Dimethyl sulfide is a simple sulfur compound with the formula (CH₃)₂S. While it is produced by a variety of organisms, its most significant source is the marine biosphere, where it is a breakdown product of DMSP, an osmolyte and antioxidant produced by many species of phytoplankton and algae.[1][4][8][9][10] The release of DMS from the oceans into the atmosphere has profound implications for atmospheric chemistry and climate.[5][6][7]

The "smell of the sea" is often attributed to DMS and its derivatives.[1] Beyond its characteristic odor, the atmospheric oxidation of DMS leads to the formation of sulfate (B86663) aerosols, which can act as cloud condensation nuclei (CCN).[1][2][6][11] This process is central to the CLAW hypothesis, which postulates a feedback loop wherein oceanic phytoplankton influence cloud albedo and, consequently, global temperatures.[6][12][13][14] Understanding the production, fate, and influence of DMS is therefore critical for climate modeling and for comprehending the intricate biogeochemical cycles that regulate our planet.

Data Presentation: Quantitative Analysis of this compound

The concentration and flux of DMS are highly variable, depending on geographical location, season, and the composition of the local marine biota. The following tables summarize key quantitative data related to DMS.

Table 1: Global and Regional Sea Surface this compound (DMS) Concentrations

| Region | Annual Mean DMS Concentration (nM) | Notes | Reference |

| Global | ~1.71 - 2.26 | Estimates vary based on the dataset and methodology used. | [3] |

| Northern Polar Region (> 60° N) | Varies significantly with season; lower overall than Southern Polar Region. | [15] | |

| Southern Polar Region (< 60° S) | High concentrations, particularly during the austral summer, with peaks up to 12.3 nM. | [15] | |

| Northern Mid-Latitude (30° N to 60° N) | Moderate concentrations with seasonal variations. | [15] | |

| Southern Mid-Latitude (30° S to 60° S) | Moderate concentrations with seasonal variations. | [15] | |

| Equatorial Regions (0° to 30° N/S) | Generally lower and more stable concentrations throughout the year. | [15] | |

| Coastal Regions | Can have high-level DMS concentrations (7-10 nM). | Higher productivity often leads to elevated DMS levels. | [16] |

| Open Oceans | Lower concentrations (1.6-1.7 nM) compared to coastal areas. | [16] |

Table 2: Impact of this compound (DMS) Emissions on Cloud Condensation Nuclei (CCN)

| Region/Study Parameter | Impact on CCN | Notes | Reference |

| Southern Hemisphere (30°–45°S) | Up to 46% increase in simulated CCN concentrations from November to April. | Calculated at 0.23% supersaturation. | [17] |

| Southern Hemisphere (45°–60°S) | Up to 18% increase in CCN concentration from December to February. | [17] | |

| Southern Hemisphere (60°–75°S) | Up to 40% increase in CCN concentration from December to February. | [17] | |

| Global Model | >90% of the increase in Marine Boundary Layer CCN is due to nucleation of DMS-derived H₂SO₄ in the free troposphere and subsequent growth. | [17] | |

| Global Model | Growth of ultrafine sea spray particles to CCN sizes due to condensation of DMS-derived H₂SO₄ contributes less than 6% to CCN concentrations. | [17] |

Signaling Pathways and Biochemical Transformations

The production and transformation of DMS involve complex biochemical pathways within marine organisms and subsequent chemical reactions in the atmosphere.

Biosynthesis of Dimethylsulfoniopropionate (DMSP)

DMSP is the primary precursor to DMS in the marine environment.[1][4] Its biosynthesis is a multi-step enzymatic process that begins with the amino acid methionine. While the precise pathway can vary between organisms, a general schematic has been elucidated.[8][18][19] The identification of the methyltransferase gene, dsyB, in marine Alphaproteobacteria was a significant breakthrough in understanding this process.[8][20]

Enzymatic Conversion of DMSP to DMS

The conversion of DMSP to DMS is primarily catalyzed by a diverse group of enzymes known as DMSP lyases.[8][11][21] To date, eight distinct DMSP lyases have been identified in various marine bacteria and phytoplankton.[8] These enzymes cleave DMSP to produce DMS and acrylate, or in some cases, 3-hydroxypropionate.[8][21]

Atmospheric Oxidation of DMS and the CLAW Hypothesis

Once released into the atmosphere, DMS undergoes oxidation, primarily initiated by hydroxyl (OH) and nitrate (B79036) (NO₃) radicals. This process leads to the formation of several sulfur-containing compounds, including sulfur dioxide (SO₂), methanesulfonic acid (MSA), and sulfuric acid (H₂SO₄).[1][4][22] These compounds can then form new aerosol particles or contribute to the growth of existing ones, which can act as CCN.[5][22][23] The CLAW hypothesis outlines a negative feedback loop where increased phytoplankton activity leads to increased DMS emissions, more CCN, brighter clouds, and a cooling effect on the climate.[6][12][13][14][24]

Experimental Protocols

The accurate measurement of DMS is crucial for understanding its role in the environment. Gas chromatography (GC) coupled with a mass spectrometer (MS) or a flame photometric detector (FPD) is the most common analytical technique.[25][26][27][28][29][30]

Sample Collection and Preparation

-

Water Samples: Seawater samples are collected from desired depths using Niskin bottles or similar samplers. To minimize DMS loss, samples should be processed immediately.

-

Filtration: To separate dissolved and particulate fractions, samples are gently filtered through glass fiber filters (e.g., GF/F).[31]

-

Preservation: For DMS analysis, an aliquot of the filtrate is often preserved by acidification (e.g., with HCl) and stored in a gas-tight vial at low temperature.[25]

-

DMSP Analysis: To measure DMSP, an aliquot of the sample is treated with a strong base (e.g., NaOH or KOH) to hydrolyze DMSP to DMS, which is then quantified.[25]

DMS Analysis by Purge-and-Trap Gas Chromatography (P&T-GC)

This is a widely used method for the determination of DMS in seawater.[25]

-

Purging: An inert gas (e.g., helium or nitrogen) is bubbled through the water sample, stripping the volatile DMS.

-

Trapping: The DMS is then carried in the gas stream to a cold trap (cryotrap) where it is cryofocused at a low temperature (e.g., using liquid nitrogen).

-

Desorption and Injection: The trap is rapidly heated, desorbing the DMS, which is then injected into the GC column.

-

Separation: The DMS is separated from other volatile compounds on a capillary GC column (e.g., DB-5ms).[29]

-

Detection: The eluted DMS is detected by a mass spectrometer (MS) or a flame photometric detector (FPD).

-

Quantification: Quantification is achieved by comparing the peak area of the sample to that of a known concentration of a DMS standard. The use of deuterated internal standards (d₆-DMS) is recommended for improved accuracy and precision.[25]

DMS Analysis by Solid-Phase Microextraction (SPME)-GC-MS

SPME is a simpler, solvent-free extraction technique that can also be used for DMS analysis.[26][31]

-

Extraction: A fused silica (B1680970) fiber coated with a stationary phase (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace of the water sample in a sealed vial. DMS partitions from the sample matrix onto the fiber coating.

-

Desorption and Injection: The fiber is then retracted and inserted into the hot injector of the GC, where the DMS is thermally desorbed and transferred to the GC column.

-

Separation and Detection: Separation and detection are performed as described for the P&T-GC method.

Conclusion

This compound is a biogenic volatile organic compound of immense importance, bridging the gap between marine microbiology and atmospheric science. Its production by marine phytoplankton and its subsequent role in atmospheric chemistry and climate regulation highlight the interconnectedness of Earth's systems. This guide has provided a technical overview of the core aspects of DMS, from its biochemical origins to its global impact. The presented data, protocols, and pathway visualizations are intended to serve as a valuable resource for researchers and professionals seeking to delve deeper into the complexities of this fascinating molecule. Further research into the genetic regulation of DMSP and DMS production, as well as more refined climate models incorporating the nuances of DMS chemistry, will continue to enhance our understanding of the role of the biosphere in shaping our planet's climate.

References

- 1. researchgate.net [researchgate.net]

- 2. ACP - Hygroscopicity and CCN potential of DMS-derived aerosol particles [acp.copernicus.org]

- 3. ESSD - A 20-year (1998â2017) global sea surface this compound gridded dataset with daily resolution [essd.copernicus.org]

- 4. acp.copernicus.org [acp.copernicus.org]

- 5. repository.library.noaa.gov [repository.library.noaa.gov]

- 6. CLAW hypothesis - Wikipedia [en.wikipedia.org]

- 7. Frontiers | High-resolution distribution and emission of this compound and its relationship with pCO2 in the Northwest Pacific Ocean [frontiersin.org]

- 8. Evolution of Dimethylsulfoniopropionate Metabolism in Marine Phytoplankton and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel ATP dependent dimethylsulfoniopropionate lyase in bacteria that releases this compound and acryloyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel ATP dependent dimethylsulfoniopropionate lyase in bacteria that releases this compound and acryloyl-CoA | eLife [elifesciences.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. egusphere.copernicus.org [egusphere.copernicus.org]

- 16. researchgate.net [researchgate.net]

- 17. homepages.see.leeds.ac.uk [homepages.see.leeds.ac.uk]

- 18. Subcellular tracking reveals the location of dimethylsulfoniopropionate in microalgae and visualises its uptake by marine bacteria | eLife [elifesciences.org]

- 19. researchgate.net [researchgate.net]

- 20. communities.springernature.com [communities.springernature.com]

- 21. Frontiers | Metagenomic Insights Into the Cycling of Dimethylsulfoniopropionate and Related Molecules in the Eastern China Marginal Seas [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. lup.lub.lu.se [lup.lub.lu.se]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. scispace.com [scispace.com]

- 29. escholarship.org [escholarship.org]

- 30. agilent.com [agilent.com]

- 31. researchgate.net [researchgate.net]

Biosynthesis of Dimethyl sulfide in marine phytoplankton

An In-Depth Technical Guide on the Biosynthesis of Dimethyl Sulfide (B99878) in Marine Phytoplankton

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl sulfide (DMS) is a climatically significant trace gas, representing the largest natural source of sulfur to the atmosphere.[1] In the marine environment, DMS is primarily produced from the enzymatic cleavage of its precursor, 3-dimethylsulfoniopropionate (DMSP).[2] DMSP is synthesized in massive quantities, exceeding one billion tonnes annually, by a diverse range of marine organisms including phytoplankton, macroalgae, and bacteria.[3] This guide provides a detailed technical overview of the core biosynthetic pathways of DMSP and its subsequent conversion to DMS in marine phytoplankton, summarizes key quantitative data, outlines experimental protocols, and presents visual diagrams of the biochemical processes.

Biosynthesis of Dimethylsulfoniopropionate (DMSP) in Marine Algae

While several pathways for DMSP synthesis exist across different organisms, marine algae primarily utilize a distinct pathway starting from the amino acid methionine.[4][5] This process is fundamentally different from the pathway identified in higher plants.[2][6] The algal pathway involves a series of enzymatic steps including transamination, reduction, S-methylation, and oxidative decarboxylation.[2][7]

The key steps are as follows:

-

Transamination: Methionine (Met) is converted to 4-methylthio-2-oxobutyrate (MTOB) by a 2-oxoglutarate-dependent aminotransferase.[6] This initial step is significant as it may explain the enhanced production of DMSP under nitrogen-deficient conditions.[2][6]

-

Reduction: MTOB is then reduced to 4-methylthio-2-hydroxybutyrate (MTHB) by an NADPH-dependent reductase.[6][7]

-

S-Methylation: MTHB is methylated to form the novel sulfonium (B1226848) compound 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB).[2] This is considered the commitment step in the pathway.[7] The enzyme responsible, a SAM-dependent S-methyltransferase, has been identified in phytoplankton and is termed DSYB.[3][8]

-

Oxidative Decarboxylation: Finally, DMSHB is oxidatively decarboxylated to produce DMSP.[2]

The intermediate DMSHB has been identified in various phytoplankton species, suggesting this pathway is common among key DMS-producing algal classes.[2]

Conversion of DMSP to this compound (DMS)

The primary route for DMS production in phytoplankton is the enzymatic cleavage of DMSP.[9] However, non-enzymatic pathways also contribute to DMS formation.

Enzymatic Cleavage

DMSP is cleaved into DMS and acrylate (B77674) by the enzyme DMSP lyase.[7][10] While numerous DMSP lyases have been identified in bacteria (e.g., DddP, DddQ, DddY), a key DMSP lyase found in phytoplankton is Alma1.[4][7] DMSP lyase activity is not universal among all DMSP-producing phytoplankton, and the physiological role of this enzyme is still under investigation, with proposed functions in osmoregulation and grazing deterrence.[5][11] Many phytoplankton species that produce DMS lack DMSP lyase activity, indicating other production mechanisms are at play.[9]

Non-Enzymatic Pathways

Two non-enzymatic pathways for DMS production have been identified in marine algae:[9]

-

DMSO Reduction: DMS can be formed from the enzymatic reduction of cellular dimethylsulfoxide (DMSO). This is considered a primary source of DMS in algae that do not possess DMSP lyase activity.[9]

-

DMSP Oxidation: DMSP can be oxidized by reactive oxygen species (ROS), which are common in marine algae. This reaction directly yields DMS as well as DMSO.[9]

Quantitative Data on DMSP and DMS Concentrations

The intracellular concentration of DMSP varies significantly among phytoplankton species.[12] Dinoflagellates and prymnesiophytes (including coccolithophores) are generally recognized as high DMSP producers, while diatoms are typically low producers.[12][13][14]

Table 1: Intracellular DMSP Concentrations in Various Phytoplankton Taxa

| Phytoplankton Taxa | Species Example | Intracellular DMSP (mM) | Reference |

|---|---|---|---|

| Prymnesiophyceae | Phaeocystis sp. | 121 - 358 | [12] |

| Prymnesiophyceae | Emiliania huxleyi | 295 (mean) | [12] |

| Dinophyceae | (Various) | 45.5 - 124.6 | [12] |

| Cyanobacteria | Trichodesmium sp. | ~0.05 |[12] |

Table 2: Environmental Concentrations of DMS and DMSP

| Parameter | Location/Condition | Concentration (nmol L⁻¹) | Reference |

|---|---|---|---|

| DMS | Open Ocean (Typical) | 0.1 - 5 | [15] |

| DMS | Southwestern Baltic Sea (Mean) | 1.3 ± 1.8 | [14] |

| Particulate DMSP (DMSPp) | Southwestern Baltic Sea (Mean) | 9.2 ± 13.3 | [14] |

| Dissolved DMSP (DMSPd) | Southwestern Baltic Sea (Mean) | 3.0 ± 4.1 | [14] |

| Particulate DMSO (DMSOp) | Southwestern Baltic Sea (Mean) | 11.3 ± 20.7 | [14] |

| Dissolved DMSO (DMSOd) | Southwestern Baltic Sea (Mean) | 7.9 ± 8.2 |[14] |

Experimental Protocols

Quantification of DMSP and DMS

A widely used method for quantifying DMSP involves its chemical cleavage to DMS, followed by analysis of the produced DMS.

-

Principle: DMSP is hydrolyzed to DMS and acrylate using a strong base (e.g., NaOH). The volatile DMS is then measured.

-

Instrumentation: Gas Chromatography with a Flame Photometric Detector (GC-FPD) is the most common analytical technique.[16] Liquid chromatography-mass spectrometry (LC-MS/MS) can be used for direct DMSP measurement without chemical cleavage.[17]

-

Sample Preparation:

-

Total DMSP (DMSPt): An unfiltered seawater sample is treated directly with alkali.

-

Particulate DMSP (DMSPp): Phytoplankton cells are collected by gentle filtration onto a filter (e.g., Whatman GF/F).[11][17] The filter is then placed in a vial with alkali for hydrolysis.

-

Dissolved DMSP (DMSPd): The filtrate from the DMSPp collection is treated with alkali.

-

-

DMS Measurement: For direct DMS quantification, a water sample is purged with an inert gas, and the stripped DMS is trapped and analyzed by GC-FPD.[15]

-

Storage: For LC-MS/MS analysis, methanol (B129727) should be added to cell pellets before freezing to prevent DMSP degradation; samples can be stored frozen for at least two months.[17]

Measurement of DMSP Lyase Activity (DLA)

DLA is determined by measuring the rate of DMS production from a DMSP substrate. Both in vitro (cell extracts) and in vivo (whole cells) assays are used.[16][18]

-

Principle: A sample (cell culture or extract) is incubated with a saturating concentration of DMSP in a sealed vial. The DMS produced over time is quantified by analyzing the headspace.[18]

-

Protocol for in vitro Assay:

-

Cell Lysis/Permeabilization: Cells collected on a filter are treated to release the enzyme. Vigorous mixing in a Tris buffer (e.g., 200 mM in 500 mM NaCl) is effective for permeabilizing cells.[11]

-

Incubation: The cell lysate is placed in a gas-tight vial with a suitable buffer. The optimal pH can vary significantly by species; dinoflagellates often show higher activity at pH 8.0, while prymnesiophytes like Emiliania huxleyi may have higher activity at a lower pH (e.g., 6.5).[11]

-

Reaction Initiation: The reaction is started by adding a known, near-saturating concentration of DMSP solution (e.g., 5 mM final concentration).[16]

-

DMS Quantification: At specific time points, a sample of the vial's headspace is injected into a GC-FPD to measure the DMS concentration.[18] The DLA is calculated from the rate of DMS increase.

-

-

Critical Considerations:

-

The rate of DMS transfer from the liquid to the headspace must not be the limiting factor. If DMS production is too rapid, the sample must be diluted to ensure accurate measurement.[16][18]

-

The choice of filter can impact results, with glass fiber filters (GF/F) sometimes yielding higher apparent DLA than polycarbonate filters.[11]

-

Conclusion

The biosynthesis of DMS in marine phytoplankton is a multi-step process centered on the production and subsequent cleavage of DMSP. The primary algal pathway for DMSP synthesis begins with methionine and proceeds through the key intermediate DMSHB, catalyzed by enzymes such as DSYB. The conversion to DMS is mediated predominantly by DMSP lyases like Alma1, although non-enzymatic pathways also contribute. Significant variations in DMSP production exist across phytoplankton taxa, influencing the potential for DMS release. Standardized protocols involving gas chromatography are crucial for the accurate quantification of these compounds and the enzymatic activities that govern their transformation. A thorough understanding of these biochemical pathways and their regulation is essential for modeling global sulfur cycles, predicting climate feedback mechanisms, and exploring the ecological roles of these vital marine compounds.

References

- 1. From ocean to atmosphere | eLife Science Digests | eLife [elifesciences.org]

- 2. A new route for synthesis of dimethylsulphoniopropionate in marine algae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. communities.springernature.com [communities.springernature.com]

- 4. Recent insights into oceanic dimethylsulfoniopropionate biosynthesis and catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dimethylsulfoniopropionate: Its Sources, Role in the Marine Food Web, and Biological Degradation to Dimethylsulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Evolution of Dimethylsulfoniopropionate Metabolism in Marine Phytoplankton and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Research Portal [experts.esf.edu]

- 10. researchgate.net [researchgate.net]

- 11. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. bg.copernicus.org [bg.copernicus.org]

- 15. taylorfrancis.com [taylorfrancis.com]

- 16. researchgate.net [researchgate.net]

- 17. archimer.ifremer.fr [archimer.ifremer.fr]

- 18. Determinations of dimethylsulphoniopropionate (DMSP) lyase activity using headspace analysis of dimethylsulphide (DMS) - Research Repository [repository.essex.ac.uk]

The Enzymatic Cleavage of Dimethylsulfoniopropionate (DMSP) to Dimethyl Sulfide (DMS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylsulfoniopropionate (DMSP) is a crucial organosulfur molecule abundant in marine environments, playing a significant role in global sulfur and carbon cycling. Its enzymatic cleavage to produce the volatile compound dimethyl sulfide (B99878) (DMS) is a key biogeochemical process with implications for climate regulation and ecosystem dynamics. This technical guide provides an in-depth overview of the enzymes responsible for this transformation, their catalytic mechanisms, and the regulatory pathways that govern their activity. Detailed experimental protocols for the assessment of DMSP lyase activity and quantitative data on enzyme kinetics are presented to facilitate further research in this field.

Introduction

The conversion of dimethylsulfoniopropionate (DMSP) to dimethyl sulfide (DMS) is a pivotal step in the marine sulfur cycle.[1][2][3] DMS is a climatically active gas that, upon release into the atmosphere, can be oxidized to form sulfate (B86663) aerosols, which act as cloud condensation nuclei and influence the Earth's radiation budget.[1] This process is mediated by a diverse group of enzymes known as DMSP lyases, found in various marine bacteria, algae, and fungi.[1][2] Understanding the function and regulation of these enzymes is critical for elucidating the intricate mechanisms of marine biogeochemistry and for potential applications in biotechnology and drug development, particularly in targeting microbial sulfur metabolism.

DMSP Lyase Enzyme Families and Reaction Mechanisms

The enzymatic cleavage of DMSP to DMS is not a monolithic process but is carried out by a surprisingly diverse array of enzymes that have evolved independently.[1] These DMSP lyases belong to several distinct protein superfamilies and catalyze the reaction through different mechanisms, yielding DMS and various C3 compounds.

The primary reaction involves the cleavage of DMSP into DMS and acrylate.[4][5] However, variations exist where the by-product can be 3-hydroxypropionate (B73278) or acryloyl-CoA.[1][2]

Acyl-CoA Synthetase Superfamily: The DddX Enzyme

A novel ATP-dependent DMSP lyase, DddX, has been identified, which belongs to the acyl-CoA synthetase superfamily.[1][2][3][6] DddX catalyzes the conversion of DMSP to DMS in a two-step reaction. Initially, DMSP is ligated with Coenzyme A (CoA) to form a DMSP-CoA intermediate, an ATP-dependent process. Subsequently, this intermediate is cleaved to produce DMS and acryloyl-CoA.[1][3][6]

References

- 1. elifesciences.org [elifesciences.org]

- 2. A novel ATP dependent dimethylsulfoniopropionate lyase in bacteria that releases this compound and acryloyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel ATP dependent dimethylsulfoniopropionate lyase in bacteria that releases this compound and acryloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Bacterial Catabolism of Dimethylsulfoniopropionate (DMSP) [frontiersin.org]

- 5. Bacterial Catabolism of Dimethylsulfoniopropionate (DMSP) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel ATP dependent dimethylsulfoniopropionate lyase in bacteria that releases this compound and acryloyl-CoA | eLife [elifesciences.org]

The Scent of Sustenance: Dimethyl Sulfide as a Keystone Foraging Cue for Marine Predators

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast and seemingly featureless expanse of the open ocean, marine predators have evolved sophisticated strategies to locate patchily distributed prey. Among the sensory modalities employed, olfaction plays a pivotal role, with the volatile sulfur compound dimethyl sulfide (B99878) (DMS) emerging as a crucial foraging cue for a diverse array of marine animals, most notably procellariiform seabirds such as petrels and albatrosses.[1][2] This technical guide provides a comprehensive overview of the function of DMS as a foraging cue, detailing the ecological context, quantitative behavioral and physiological responses, experimental methodologies, and the current understanding of the underlying signaling pathways. This document is intended to serve as a resource for researchers in marine biology, chemical ecology, and neurobiology, as well as professionals in drug development interested in sensory pathways and natural product-based signaling.

The Ecological Significance of DMS in Marine Food Webs

Dimethyl sulfide is a biogenic gas produced by the enzymatic cleavage of dimethylsulfoniopropionate (DMSP), a compound abundant in many species of marine phytoplankton.[3] The release of DMS into the marine environment is significantly amplified when phytoplankton are grazed upon by zooplankton, such as krill.[2][3] This process creates a distinct olfactory landscape over the ocean, where plumes of DMS signal areas of high primary productivity and, consequently, the presence of zooplankton aggregations.[1][4] These zooplankton are a primary food source for many marine predators, establishing a tritrophic interaction where DMS acts as an "infochemical" linking primary producers to apex predators.[3]

The ability to detect and orient towards DMS provides a significant foraging advantage to predators, allowing them to efficiently locate ephemeral prey patches in the vast marine environment.[1][2] This chemical trail is not only a short-range attractant but can also form large-scale odor landscapes that may aid in navigation over long distances.[1]

Quantitative Analysis of Predator Response to DMS

Experimental studies have been conducted to quantify the behavioral and physiological responses of marine predators to DMS. These studies primarily involve at-sea experiments with scented slicks or aerosols and laboratory-based choice experiments using Y-mazes.

Behavioral Response: Y-Maze Experiments

Y-maze experiments provide a controlled environment to test the preference of an animal for a specific odor. In a typical setup, a bird is placed at the start of a Y-shaped maze and can choose to enter one of two arms, one of which contains the test odor (DMS) and the other a control scent.

| Species | Experimental Conditions | Number of Subjects | Response to DMS Arm | Response to Control Arm | No Choice | Mean Time to Choice (DMS) | Mean Time to Choice (Control) | Citation |

| Antarctic prion (Pachyptila desolata) | 3-4 nM l-1 DMS in air | 25 | 17 | 3 | 5 | 67.6 ± 12.5 s | 79.3 ± 21.4 s | [1] |

Table 1: Behavioral Response of Antarctic Prions to this compound in a Y-Maze Choice Experiment. Data shows a significant preference for the DMS-scented arm of the maze.

Physiological Response: Heart Rate Monitoring

Physiological responses to DMS have also been documented, providing further evidence of its detection by marine predators. In a study with Antarctic prions, exposure to DMS elicited a consistent and significant increase in heart rate, indicating a physiological detection of the compound at biogenic concentrations.

| Species | DMS Concentration | Number of Subjects | Response | Citation |

| Antarctic prion (Pachyptila desolata) | 3-4 nM l-1 | 10 | Consistent increase in heart rate |

Table 2: Physiological Response of Antarctic Prions to this compound.

Experimental Protocols

At-Sea Olfactory Choice Experiments

A common method to test the attractiveness of DMS to seabirds in their natural environment is the use of scented oil slicks.

Objective: To determine if seabirds are preferentially attracted to a DMS scent plume compared to a control.

Materials:

-

Vegetable oil (as a slick-forming base)

-

This compound (DMS)

-

Cod liver oil (as a known attractant/positive control)

-

Deployment vessel

-

Binoculars for bird observation and identification

-

GPS for recording slick deployment locations and bird sightings

Procedure:

-

Slick Preparation: Two types of slicks are prepared: a control slick containing only vegetable oil and an experimental slick containing vegetable oil scented with DMS. A positive control slick with cod liver oil is also often used. The exact concentration of DMS in the oil is often not reported, but the aim is to create a detectable downwind plume.

-

Deployment: Paired slicks (DMS and control) are deployed from a moving vessel in a randomized order. The slicks are typically released upwind of areas with foraging seabirds.

-

Observation: Observers on the vessel record the number and species of birds that approach and investigate each slick over a set period. Bird behavior, such as landing in the slick or circling, is also noted.

-

Data Analysis: Statistical comparisons are made between the number of birds attracted to the DMS-scented slicks versus the control slicks to determine if there is a significant preference.

Workflow Diagram:

Caption: Workflow for an at-sea DMS-scented slick experiment.

Y-Maze Olfactory Choice Assay

Objective: To quantify the preference of a bird for DMS in a controlled laboratory setting.

Materials:

-

Y-maze apparatus constructed from opaque material (e.g., PVC) to prevent visual cues.

-

Air pump and flow meters to deliver a constant and controlled airflow to each arm of the maze.

-

Odor delivery system: separate containers for the DMS solution and the control solution.

-

DMS solution (e.g., 1 µM DMS in ethylene (B1197577) glycol).

-

Control solution (e.g., ethylene glycol only).

-

Video recording equipment to monitor the bird's behavior without disturbance.

Procedure:

-

Acclimation: The bird is first acclimated to the experimental room and the Y-maze.

-

Odor Delivery: A controlled airflow is passed through the odor delivery system, with one stream flowing over the DMS solution and the other over the control solution. These airflows are then directed into the respective arms of the Y-maze.

-

Trial: The bird is introduced into the starting arm of the Y-maze. The bird's movement within the maze is recorded.

-

Choice and Latency: The arm the bird first enters completely is recorded as its choice. The time taken from release to making a choice is also recorded.

-

Control Measures: The positions of the DMS and control arms are randomized between trials to avoid any side bias. The maze is thoroughly cleaned between each trial to remove any residual odors.

Experimental Setup Diagram:

References

The Pivotal Role of Dimethyl Sulfide in Shaping Marine Food Web Dynamics and Tritrophic Interactions

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dimethyl sulfide (B99878) (DMS), a volatile sulfur compound ubiquitous in the marine environment, has long been recognized for its significant role in global climate regulation. However, a growing body of evidence reveals its equally critical function as a potent infochemical, intricately weaving together the complex tapestry of marine food webs. This technical guide provides a comprehensive overview of the multifaceted role of DMS in mediating marine food web dynamics, with a particular focus on tritrophic interactions. It synthesizes current knowledge on the production and fate of DMS and its precursor, dimethylsulfoniopropionate (DMSP), details the behavioral responses of a range of marine organisms to DMS, and presents key experimental protocols for its quantification. Furthermore, this guide illustrates the complex signaling pathways and experimental workflows through detailed diagrams, offering a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and harness the chemical language of the ocean.

Introduction: DMS as a Key Infochemical in Marine Ecosystems

Dimethyl sulfide is a breakdown product of dimethylsulfoniopropionate (DMSP), a compound produced in high concentrations by many species of marine phytoplankton for osmoregulation, cryoprotection, and as an antioxidant.[1][2][3][4] When phytoplankton are subjected to stress, such as grazing by herbivores, their cells rupture and release DMSP, which is then enzymatically cleaved into DMS and acrylic acid.[2][5] This release of DMS into the water column serves as a powerful chemical cue, signaling the presence of feeding activity and influencing the behavior of organisms across multiple trophic levels.[2][6][7] This chemical signaling is fundamental to the structure and function of marine ecosystems, mediating predator-prey interactions and influencing the flow of energy and nutrients through the food web.[7][8]

Quantitative Data on DMS and DMSP in Marine Environments

The concentration of DMS and DMSP in marine environments can vary significantly depending on factors such as phytoplankton community composition, bloom dynamics, and grazing pressure.[1][9][10] The following tables summarize key quantitative data from various studies.

| Parameter | Concentration Range | Location/Condition | Reference |

| Particulate DMSP (DMSPp) | 5 - >4000 nM | Field studies, depending on bloom dynamics | [9] |

| Dissolved DMSP (DMSPd) | 1 - 25 nM | Field studies | [9] |

| DMS | 0.9 - 11 nmol L⁻¹ | Coastal northwestern Mediterranean waters | [10] |

| Intracellular DMSP (in diatoms) | Saturating at ~83 mM | Thalassiosira weissflogii | [11] |

| Table 1: Concentrations of DMSP and DMS in Marine Waters. |

| Process | Rate | Condition | Reference |

| DMSPp Turnover | 16 - 43% of the pool daily | Zooplankton grazing of coccolithophore blooms in the North Sea | [1] |

| DMSPd Turnover | 1 - 129 nM d⁻¹ | Field studies | [9] |

| Microzooplankton Grazing on DMSP-producing phytoplankton | 0.46 - 1.45 day⁻¹ | Coastal northwestern Mediterranean waters | [10] |

| DMS Production from Grazed DMSP | 6 - 20% of grazed DMSP converted to DMS | Coastal northwestern Mediterranean waters | [10] |

| Gross DMS Production | 0.03 - 0.4 nM h⁻¹ | Shelf and coastal areas | [12] |

| Table 2: Production and Turnover Rates of DMSP and DMS. |

Tritrophic Interactions Mediated by DMS

DMS plays a crucial role in mediating complex interactions between three trophic levels: primary producers (phytoplankton), primary consumers (herbivores), and secondary consumers (predators). This "tritrophic interaction" is a cornerstone of marine food web stability.[2][5][6]

A classic example involves phytoplankton, herbivorous zooplankton (e.g., krill and copepods), and predators such as procellariiform seabirds.[2][13] When zooplankton graze on phytoplankton, the resulting release of DMS acts as a foraging cue for seabirds, guiding them to areas of high prey density.[13][14] This interaction can be mutually beneficial: the seabirds gain a food source, and the phytoplankton population benefits from the reduction in grazing pressure.[2][5] Furthermore, the excretion of iron by seabirds in these foraging areas can fertilize the phytoplankton, creating a positive feedback loop.[2][5]

Mathematical models suggest that these DMS-mediated interactions have a stabilizing effect on food web dynamics and can promote the formation of phytoplankton blooms.[7]

Signaling Pathway of DMS-Mediated Tritrophic Interaction

The following diagram illustrates the signaling cascade initiated by grazing and culminating in a predatory response.

Caption: DMS-mediated tritrophic interaction signaling pathway.

Experimental Protocols

Accurate quantification of DMS and DMSP, as well as the assessment of behavioral responses to DMS, are crucial for studying these intricate marine interactions.

Quantification of DMS and DMSP in Seawater

This protocol is based on gas chromatography with flame photometric detection (GC-FPD), a common and reliable method.[15][16][17]

Materials:

-

Gas-tight vials

-

Syringes

-

Gas chromatograph with a flame photometric detector (GC-FPD)

-

Cryogenic trap (optional, for low concentrations)

-

DMSP and DMS standards

-